2-bromo-N-[(1-phenylcyclopentyl)methyl]benzamide
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Overview
Description
2-Bromo-N-[(1-phenylcyclopentyl)methyl]benzamide is a chemical compound with the molecular formula C19H20BrNO and an average mass of 358.272 Da. This compound is characterized by the presence of a bromine atom, a phenyl group, and a benzamide moiety, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Bromination: The compound can be synthesized by the bromination of N-[(1-phenylcyclopentyl)methyl]benzamide using bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM) at low temperatures.
Amide Formation: The benzamide moiety can be formed by reacting benzoic acid with (1-phenylcyclopentyl)methylamine in the presence of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions and amide coupling processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The bromine atom in the compound can be oxidized to form this compound oxide.
Reduction: The compound can undergo reduction reactions, particularly at the bromine atom, to form 2-amino-N-[(1-phenylcyclopentyl)methyl]benzamide.
Substitution: The bromine atom can be substituted with various nucleophiles, such as alkyl or aryl groups, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI) are used, often in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: this compound oxide.
Reduction: 2-amino-N-[(1-phenylcyclopentyl)methyl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-N-[(1-phenylcyclopentyl)methyl]benzamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and receptor interactions.
Industry: The compound is used in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-bromo-N-[(1-phenylcyclopentyl)methyl]benzamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
2-Bromo-N-[(1-phenylcyclohexyl)methyl]benzamide: Similar structure but with a cyclohexyl group instead of cyclopentyl.
2-Bromo-N-[(1-phenylcyclopentyl)ethyl]benzamide: Similar structure but with an ethyl group instead of a methyl group.
2-Bromo-N-[(1-phenylcyclopentyl)propyl]benzamide: Similar structure but with a propyl group instead of a methyl group.
Properties
Molecular Formula |
C19H20BrNO |
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Molecular Weight |
358.3 g/mol |
IUPAC Name |
2-bromo-N-[(1-phenylcyclopentyl)methyl]benzamide |
InChI |
InChI=1S/C19H20BrNO/c20-17-11-5-4-10-16(17)18(22)21-14-19(12-6-7-13-19)15-8-2-1-3-9-15/h1-5,8-11H,6-7,12-14H2,(H,21,22) |
InChI Key |
UJFCGWRFQFDDSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=CC=C2Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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